molecular formula C10H12N2O5S B14817269 N-(4-Cyclopropoxy-2-nitrophenyl)methanesulfonamide

N-(4-Cyclopropoxy-2-nitrophenyl)methanesulfonamide

Cat. No.: B14817269
M. Wt: 272.28 g/mol
InChI Key: IHKXUCCGHHUVOT-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropoxy group attached to a nitrophenyl ring, which is further connected to a methanesulfonamide group. The molecular formula of this compound is C10H12N2O5S, and it has a molecular weight of 272.28 g/mol .

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

N-(4-cyclopropyloxy-2-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C10H12N2O5S/c1-18(15,16)11-9-5-4-8(17-7-2-3-7)6-10(9)12(13)14/h4-7,11H,2-3H2,1H3

InChI Key

IHKXUCCGHHUVOT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-2-nitrophenyl)methanesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. This process employs reagents such as copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), and ammonium nitrate (NH4NO3) to achieve the desired nitration . The reaction conditions are carefully controlled to ensure high chemoselectivity and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of N-(4-Cyclopropoxy-2-aminophenyl)methanesulfonamide.

    Reduction: Conversion to N-(4-Cyclopropoxy-2-aminophenyl)methanesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Cyclopropoxy-2-nitrophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By selectively inhibiting COX-2, the compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-2-nitrophenyl)methanesulfonamide stands out due to its specific structural configuration, which may confer unique binding properties and selectivity towards certain molecular targets. Its cyclopropoxy group, in particular, can influence its reactivity and interaction with biological molecules.

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